molecular formula C12H11NO4 B2823387 [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol CAS No. 677765-65-0

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2823387
CAS No.: 677765-65-0
M. Wt: 233.223
InChI Key: ZZZNTWBOCMQFGP-UHFFFAOYSA-N
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Description

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a 4-methyl-3-nitrophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with 4-Methyl-3-nitrophenyl Group:

    Addition of Methanol Group: The methanol group can be introduced via reduction reactions, where a suitable precursor is reduced to form the alcohol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methanol group may also contribute to its overall activity by facilitating binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Methylphenyl)furan-2-yl]methanol: Lacks the nitro group, which may result in different reactivity and biological activity.

    [5-(4-Nitrophenyl)furan-2-yl]methanol: Lacks the methyl group, which may affect its steric properties and interactions with other molecules.

    [5-(4-Methyl-3-nitrophenyl)thiophene-2-yl]methanol: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

Uniqueness: : The presence of both the nitro and methyl groups on the phenyl ring, along with the furan ring and methanol group, gives [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

[5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNTWBOCMQFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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